TF-Diol

Stereoselective synthesis Prostaglandin intermediates Diastereomer separation

TF-Diol, systematically named (3aR,4R,5R,6aS)-4-[(1E)-3,3-difluoro-4-phenoxy-1-butenyl]hexahydro-2H-cyclopenta[b]furan-2,5-diol (CAS 209861-02-9, molecular formula C₁₇H₂₀F₂O₄, molecular weight 326.34 g/mol), is a chiral cis-diol prostaglandin intermediate that serves as the penultimate precursor in the industrial synthesis of the antiglaucoma drug tafluprost. It is obtained by diisobutylaluminum hydride (DIBAL-H) reduction of the corresponding lactone (TF-HF, CAS 209861-01-8) and bears the fully assembled difluorophenoxy lower side-chain and the reduced cyclopenta[b]furan core that are required for the final Wittig olefination to tafluprost.

Molecular Formula C17H20F2O4
Molecular Weight 326.33 g/mol
CAS No. 209861-02-9
Cat. No. B3251563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTF-Diol
CAS209861-02-9
Molecular FormulaC17H20F2O4
Molecular Weight326.33 g/mol
Structural Identifiers
SMILESC1C2C(CC(C2C=CC(COC3=CC=CC=C3)(F)F)O)OC1O
InChIInChI=1S/C17H20F2O4/c18-17(19,10-22-11-4-2-1-3-5-11)7-6-12-13-8-16(21)23-15(13)9-14(12)20/h1-7,12-16,20-21H,8-10H2/b7-6+/t12-,13-,14-,15+,16?/m1/s1
InChIKeyLYAPMSDBPDQSPZ-JYJMZDKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TF-Diol (CAS 209861-02-9): Tafluprost Intermediate Specification & Sourcing Overview


TF-Diol, systematically named (3aR,4R,5R,6aS)-4-[(1E)-3,3-difluoro-4-phenoxy-1-butenyl]hexahydro-2H-cyclopenta[b]furan-2,5-diol (CAS 209861-02-9, molecular formula C₁₇H₂₀F₂O₄, molecular weight 326.34 g/mol), is a chiral cis-diol prostaglandin intermediate that serves as the penultimate precursor in the industrial synthesis of the antiglaucoma drug tafluprost [1]. It is obtained by diisobutylaluminum hydride (DIBAL-H) reduction of the corresponding lactone (TF-HF, CAS 209861-01-8) and bears the fully assembled difluorophenoxy lower side-chain and the reduced cyclopenta[b]furan core that are required for the final Wittig olefination to tafluprost [1][2].

Why Generic Prostaglandin Diol Intermediates Cannot Replace TF-Diol in Tafluprost Synthesis


Although TF-Diol belongs to the broader class of Corey-lactone-derived prostaglandin diol intermediates, its specific substitution with a 3,3-difluoro-4-phenoxybut-1-enyl ω-chain fundamentally distinguishes it from non-fluorinated analogs such as Corey lactone diol (CAS 32233-40-2) used in latanoprost or bimatoprost routes [1]. The C-15/C-15 gem-difluoro motif in TF-Diol is essential for the unique ocular hypotensive pharmacology of the final API tafluprost and cannot be introduced after the Wittig step without compromising stereochemical integrity [1][2]. Moreover, the cis-1,3-diol geometry at C-9/C-11 is diastereoselective; undesired trans-diol isomer formation during DIBAL-H reduction is a well-characterized process failure mode that reduces downstream yields and requires chromatographic resolution that generic diol intermediates cannot circumvent [2].

Quantitative Differentiation Evidence: TF-Diol vs. Closest In-Pathway Analogs


Cis/Trans Diastereoselectivity: TF-Diol vs. Trans-Diol Isomer Clean Separability via In Situ Boronate Protection

In the DIBAL-H reduction of lactone TF-HF to TF-Diol, formation of the undesired trans-diol isomer (II′) is a persistent side reaction. The present invention demonstrates that cis-diol TF-Diol selectively reacts with phenylboronic acid to form a cyclic 6-membered boronate ester, whereas the trans isomer remains unprotected and is readily over-oxidized to a separable ketone byproduct, eliminating the need for column chromatography and enabling >98% diastereomeric purity of the isolated TF-Diol product [1].

Stereoselective synthesis Prostaglandin intermediates Diastereomer separation

Reduction Chemoselectivity: TF-Diol vs. Triol Over-Reduction Impurity

The DIBAL-H reduction of lactone TF-HF to TF-Diol requires precise stoichiometric control. Venkatanarayana et al. (2021) identified and characterized a cyclopentane-1,3-diol triol impurity formed by over-reduction. When DIBAL-H is used in excess (>1.5 equiv) or at elevated temperatures (>0 °C), the lactone carbonyl undergoes further reduction beyond the desired diol stage, producing a triol impurity at levels up to 2–5 area-% by HPLC that co-elutes with TF-Diol under standard conditions [1]. In contrast, TF-Diol synthesized under optimized conditions (−78 °C, 1.05–1.2 equiv DIBAL-H) shows triol impurity ≤0.10 area-%, while commercial-grade bimatoprost diol intermediates (Corey lactone diol) purchased from external suppliers have been reported with unspecified diastereomeric purity and variable triol levels of 0.3–1.5% [1].

Chemoselectivity Process impurity control Hydride reduction

Position in Synthetic Pathway: TF-Diol vs. TF-HF (Lactone) vs. TF-BF (Benzoate) – Step Count to API

TF-Diol (CAS 209861-02-9) is positioned three steps from tafluprost API in the standard industrial route: (i) Wittig olefination with 4-carboxybutyltriphenylphosphonium bromide ylide, (ii) esterification with isopropyl iodide/DBU, and (iii) final deprotection. In contrast, the earlier intermediates TF-BF (benzoate-protected lactone, CAS 209861-00-7) and TF-HF (hydroxy-lactone, CAS 209861-01-8) require 5 and 4 synthetic steps to reach API, respectively [1]. The reduction step from TF-HF to TF-Diol is the critical stereocenter-setting transformation; outsourcing this step shifts diastereoselectivity risk from the API manufacturer to the intermediate supplier. Purchasing TF-Diol rather than TF-BF eliminates the DIBAL-H reduction and benzoate deprotection steps, which together account for approximately 15–20% of total API synthesis cost according to the process economics disclosed in the patent [1].

Synthetic route efficiency Intermediate procurement strategy Step economy

Standard Commercial Purity: TF-Diol ≥98% vs. TF-BF and TF-HF Purity Benchmarks

Commercially available TF-Diol is routinely supplied at ≥98% purity by HPLC-UV, with identity confirmed by MS and NMR [1]. In the same commercial specification landscape, TF-BF (the benzoate-protected precursor) is typically offered at ≥97% purity, and TF-HF at ≥98% [2]. However, TF-BF requires an additional deprotection step (K₂CO₃/MeOH) that can introduce benzoic acid residues, while TF-Diol's purity specification reflects the compound after this deprotection has already been executed and verified. The absence of the benzoyl protecting group in TF-Diol eliminates benzoyl-related impurities that have been reported to persist at 0.1–0.5% in TF-BF lots [1].

Intermediate purity specification Prostaglandin procurement Quality control

Fluorinated Side-Chain Differentiation: TF-Diol vs. Non-Fluorinated Corey Lactone Diol for Target API Specificity

TF-Diol incorporates the 3,3-difluoro-4-phenoxybut-1-enyl ω-chain that is the defining pharmacophoric feature distinguishing tafluprost from all other prostaglandin F₂α analogs (latanoprost, travoprost, bimatoprost) [1][2]. Corey lactone diol (CAS 32233-40-2) and its benzoate (CAS 39746-00-4) are generic prostaglandin building blocks that require separate fluorination and phenoxy-olefination steps to install this side chain, typically using morpholinosulfur trifluoride (Morpho-DAST) and Horner-Emmons chemistry. The fluorinated side chain of TF-Diol is installed early in the synthetic sequence, before the DIBAL-H reduction, meaning that the difluoro motif is fully characterized at the TF-Diol stage; in contrast, late-stage fluorination routes expose the nearly complete API to fluorinating reagents that risk epimerization and generate difficult-to-purge fluorinated impurities [1].

Fluorinated intermediates Prostaglandin analog selectivity API process development

TF-Diol Application Scenarios: Where This Intermediate Delivers Documented Procurement Advantage


Tafluprost API Manufacturing: Late-Stage Intermediate Procurement for Step Reduction

TF-Diol is the optimal procurement point for tafluprost API manufacturers who seek to minimize in-house synthetic steps. As the penultimate intermediate, TF-Diol requires only Wittig olefination, esterification, and deprotection—three steps vs. five from TF-BF—and eliminates the DIBAL-H reduction, which is the highest-risk transformation with respect to diastereomer and over-reduction impurity formation [1][2]. Suppliers providing TF-Diol with certificate-of-analysis-verified triol impurity ≤0.10 area-% and diastereomeric purity ≥98% enable API manufacturers to achieve pharmacopoeial purity specifications with a simplified downstream purification train.

Generic Tafluprost ANDA/505(b)(2) Development Programs

For generic drug developers pursuing abbreviated new drug applications (ANDAs) for preservative-free tafluprost ophthalmic solution (0.0015%), TF-Diol procured from a qualified supplier with comprehensive impurity characterization data (including the triol impurity described in Venkatanarayana et al., 2021 [2]) provides a regulatory starting material with a well-understood impurity fate map. The diol oxidation state precludes benzoate-related impurities that would require additional justification in the Common Technical Document (CTD) Module 3.2.S.2.3 (Control of Materials).

Process Chemistry Research: Boronate Ester Protection Methodology Platform

TF-Diol serves as a direct substrate for the in situ boronate ester protection/oxidation/deprotection sequence disclosed in US20140046086A1 [1]. This methodology is a platform technology applicable to other cis-1,3-diol prostaglandin intermediates. Researchers developing new prostaglandin analog routes can use TF-Diol as a benchmark substrate to evaluate the generality of boronate ester protection protocols across different ω-chain-modified analogs.

Quality Control Reference Standard for In-Process Monitoring of Tafluprost Synthesis

Given its position immediately before the final Wittig reaction, TF-Diol at ≥98% purity (HPLC-UV, MS and NMR confirmed [1]) functions as a critical in-process reference standard for HPLC method development, retention-time marking, and system suitability testing during tafluprost API manufacturing campaigns. Its well-characterized impurity profile—specifically the trans-diol isomer and the triol over-reduction product [2]—provides a calibrated impurity marker set for routine batch release testing.

Quote Request

Request a Quote for TF-Diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.